REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][C:4](=[O:10])[CH2:5][C:6]=1[C:7]([NH2:9])=O.P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][C:2]1[NH:3][C:4](=[O:10])[CH2:5][C:6]=1[C:7]#[N:9] |f:2.3.4|
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Name
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|
Quantity
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0.9 g
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Type
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reactant
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Smiles
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CC=1NC(CC1C(=O)N)=O
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 h
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Duration
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6 h
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Type
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CONCENTRATION
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Details
|
The mixture was then concentrated
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Type
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CUSTOM
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Details
|
the resulting residue was chromatographed over silica gel (mobile phase: cyclohexane:ethyl acetate 10:1 to 1:1)
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Name
|
|
Type
|
|
Smiles
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CC=1NC(CC1C#N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |